methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Indole and Thiazole Moieties: The indole and thiazole moieties are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure with a methyl group instead of an isopropyl group.
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of indole and thiazole moieties, which confer distinct biological activities and chemical reactivity .
Biological Activity
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, a thiazole ring, and a carboxylate group. The molecular formula is C21H23N3O4S with a molecular weight of approximately 413.5 g/mol. The structural configuration contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing indole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone with indole fragments have demonstrated potent antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/ml) | Target Organism |
---|---|---|
Compound 5d | 37.9–113.8 | Staphylococcus aureus |
Compound 5g | 45.0–120.0 | Escherichia coli |
Compound 5k | 50.0–130.0 | Pseudomonas aeruginosa |
Antitumor Activity
In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. Studies have shown that certain thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Case Study: Thiazole Derivatives in Cancer Treatment
A study focused on the synthesis and evaluation of thiazole derivatives revealed that several compounds exhibited cytotoxicity against human cancer cell lines, with some achieving IC50 values below 10 μM . These findings suggest a promising avenue for developing new anticancer agents based on the thiazole scaffold.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease processes. For example, thiazole derivatives have been identified as dual inhibitors of COX-1/2 and lipoxygenase pathways, which are critical in inflammatory responses . This mechanism could provide therapeutic benefits in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique chemical structure.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage levels for clinical use .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-(3-indol-1-ylpropanoylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-12(2)17-16(18(24)25-3)21-19(26-17)20-15(23)9-11-22-10-8-13-6-4-5-7-14(13)22/h4-8,10,12H,9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
CVUXUBZNYSLWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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